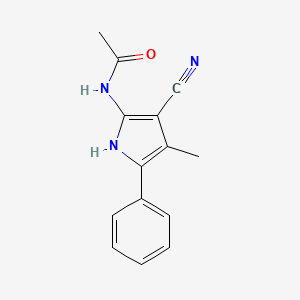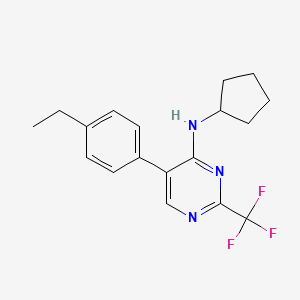![molecular formula C5H7NO2 B12910539 O-[(Furan-2-yl)methyl]hydroxylamine CAS No. 39854-56-3](/img/structure/B12910539.png)
O-[(Furan-2-yl)methyl]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[(Furan-2-yl)methyl]hydroxylamine is an organic compound that features a furan ring attached to a hydroxylamine group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-[(Furan-2-yl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-[(Furan-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
O-[(Furan-2-yl)methyl]hydroxylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of O-[(Furan-2-yl)methyl]hydroxylamine and its derivatives involves interactions with biological molecules, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways depend on the structure of the derivative and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Methoxyamine: Similar in structure but with a methoxy group instead of a furan ring.
Hydroxylamine: The parent compound with a simpler structure lacking the furan ring.
Furan-2-carbaldehyde: A precursor in the synthesis of O-[(Furan-2-yl)methyl]hydroxylamine.
Uniqueness
This compound is unique due to the presence of both a furan ring and a hydroxylamine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
39854-56-3 |
|---|---|
Fórmula molecular |
C5H7NO2 |
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
O-(furan-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C5H7NO2/c6-8-4-5-2-1-3-7-5/h1-3H,4,6H2 |
Clave InChI |
NELXYDNTJULDNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)


![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)
